2-Carboxamide
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Overview
Description
2-Carboxamide, also known as pyrazine-2-carboxamide, is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrazine and contains a carboxamide functional group at the second position of the pyrazine ring. This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine. One common method is the reaction of pyrazine-2-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to yield the corresponding carboxamide . Another method involves the condensation of urea with cyclohexanone under controlled pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the amidation of pyrazine-2-carboxylic acid using ammonia or amines in the presence of a coupling agent such as CDI. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Carboxamide undergoes various chemical reactions, including:
Amidation: The formation of amide bonds with carboxylic acid substrates.
Hydrolysis: Conversion to corresponding acids and amines under acidic or basic conditions.
Substitution: Reactions with electrophiles or nucleophiles at the pyrazine ring.
Common Reagents and Conditions
Amidation: Reagents such as CDI, ammonia, or hydrazine hydrate are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate the reaction.
Substitution: Electrophiles or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Amidation: Formation of this compound from pyrazine-2-carboxylic acid.
Hydrolysis: Formation of pyrazine-2-carboxylic acid and corresponding amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-Carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with proteins.
Medicine: Explored for its potential as an antiproliferative agent and its inhibitory effects on enzymes such as EGFR and CDK2
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, indole-2-carboxamide derivatives have been shown to inhibit enzymes such as EGFR and CDK2 by forming hydrogen bonds with the active sites of these enzymes . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Similar in structure but with the carboxamide group at the third position of the indole ring.
Arylcarboxamide derivatives: These compounds exhibit similar inhibitory properties but differ in their specific molecular targets and biological activities.
Uniqueness
This compound is unique due to its specific positioning of the carboxamide group on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds with various enzymes and proteins makes it a valuable compound in medicinal chemistry and drug development .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research, with potential implications for the development of new therapeutic agents and industrial products.
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-[2-(3-fluorophenyl)ethynyl]-1-(3-methyloxetan-3-yl)-2H-pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22) |
InChI Key |
CPROZRIWTVLHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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